Isocytosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZBXHVTFVIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148350 | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155831-92-8, 108-53-2 | |
| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isocytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isocytosine | |
| Source | EPA DSSTox | |
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| Record name | Isocytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies of Isocytosine and Its Analogues
Advanced Chemical Synthesis Routes for Isocytosine (B10225) Scaffolds
The construction of the this compound core, a significant scaffold in medicinal chemistry, has been advanced through several modern synthetic strategies. These routes offer efficient and versatile access to a wide range of this compound analogues.
Carbonylative Synthetic Approaches for this compound Analogues
A valuable and direct method for synthesizing this compound analogues involves the palladium-catalyzed carbonylative coupling of α-chloro ketones with guanidines. researchgate.netmdpi.com This approach facilitates the formation of 2-aminopyrimidin-4-one derivatives, which are structural isomers of this compound. researchgate.net The reaction proceeds through what is believed to be the in situ formation of a β-oxoacylpalladium species, which acts as a key intermediate in a multicomponent process. researchgate.net While this strategy can sometimes yield 2-aminoimidazole derivatives as minor byproducts, a good level of chemoselectivity favoring the desired six-membered this compound ring has been consistently achieved. researchgate.net This palladium-catalyzed carbonylation represents an efficient pathway, leveraging simple and readily available substrates to construct complex heterocyclic structures. researchgate.net
DNA-Compatible Biginelli-like Reactions for this compound Scaffold Construction
A novel and significant advancement in the synthesis of this compound scaffolds is the development of a DNA-compatible Biginelli-like reaction. researchgate.netacs.orgnih.gov This method is particularly crucial for its application in DNA-Encoded Library (DEL) technology, which allows for the rapid discovery of new bioactive molecules. acs.org The reaction involves a one-pot synthesis where DNA-conjugated guanidines react with aldehydes and methyl cyanoacetate (B8463686) under mild conditions to form the this compound ring. acs.orgacs.org
This represents the first reported synthesis of an this compound backbone in the context of DNA-compatible organic synthesis. researchgate.netacs.org The methodology demonstrates broad substrate compatibility, working well with various types of aldehydes and DNA-conjugated guanidines. acs.org The process typically begins with the guanidination of a DNA-conjugated amine, followed by the one-pot cyclization reaction. acs.org The compatibility of this reaction with subsequent palladium-catalyzed coupling reactions further expands its utility in creating diverse molecular libraries for drug discovery. acs.org
Overview of DNA-Compatible Biginelli-like Reaction
Click to view data
| Component | Role | Key Features |
|---|---|---|
| DNA-conjugated guanidines | Core building block | Derived from DNA-conjugated amines. acs.org |
| Aldehydes | Variable building block | Broad scope, including aromatic and aliphatic aldehydes. acs.org |
| Methyl cyanoacetate | Third component for cyclization | Reacts to form the pyrimidine (B1678525) ring. acs.org |
| Reaction Conditions | Process parameters | One-pot, mild conditions, compatible with aqueous environments. acs.orgacs.org |
Palladium-Catalyzed Cascade Reactions in this compound Analogue Synthesis
A modular and highly adaptable synthesis of this compound analogues has been achieved through a palladium-catalyzed cascade reaction. researchgate.netthieme-connect.com This unique sequence involves the ring-opening, arylation, and subsequent cyclization of 2-aminothiazole (B372263) derivatives with aryl (pseudo)halides. researchgate.netresearchgate.net The reaction provides access to a diverse array of this compound structures by varying the substitution on both the 2-aminothiazole and the aryl halide coupling partner. researchgate.net
A key advantage of this methodology is its significant functional group tolerance, as demonstrated by robustness screening. researchgate.netthieme-connect.com This tolerance allows for the incorporation of a wide range of chemical functionalities into the final this compound analogue, making it a powerful tool for generating libraries of compounds for biological screening. thieme-connect.com Kinetic analysis has suggested that in some cases, the this compound product may inhibit catalyst turnover, which can account for lower yields with certain substrates. researchgate.netthieme-connect.com Nevertheless, this cascade reaction remains a potent strategy for the construction of valuable this compound scaffolds. thieme-connect.comresearchtrend.net
Chemical Derivatization Techniques for Enhanced Analytical Resolution of this compound Species
Accurate quantification of this compound and its analogues in biological matrices is often challenging due to their polarity and potentially low abundance. Chemical derivatization is a key strategy employed to overcome these analytical hurdles, improving separation and detection sensitivity in chromatographic and spectroscopic methods.
Strategies for Modifying this compound for Spectroscopic and Chromatographic Analysis
Due to the structural similarity between this compound and its isomer cytosine, derivatization strategies effective for cytosine are highly applicable. The primary goal is to modify the inherent chemical properties of the molecule to make it more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govmagtech.com.cn
Common derivatization reactions target the amino group on the pyrimidine ring. oncotarget.com Acylation, using reagents like 4-dimethylamino benzoic anhydride (B1165640) or benzoyl chloride, attaches a non-polar, easily ionizable group to the molecule. oncotarget.comacs.org This modification typically enhances ionization efficiency in electrospray ionization (ESI) mass spectrometry and improves retention on reversed-phase liquid chromatography columns, leading to better separation from interfering matrix components. acs.orgnih.gov
Another widely used technique is silylation, which is particularly common for GC-MS analysis. nih.gov Reagents such as N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) replace active hydrogens on amines and carbonyls with trimethylsilyl (B98337) groups, increasing the volatility and thermal stability of the analyte for gas-phase analysis. nih.gov For LC-MS, derivatization can also serve to introduce a UV-absorbing chromophore, as seen when ammonia (B1221849) is used to convert isothiocyanates into thiourea (B124793) derivatives for improved UV detection. nih.gov
Evaluation of Derivatization Efficiency and Analytical Performance in this compound Quantification
The effectiveness of a derivatization strategy is measured by its efficiency and the resulting improvement in analytical performance. nih.govjfda-online.com The optimization of derivatization conditions is a critical first step. This involves systematically varying parameters such as reaction temperature, time, and the concentration of the derivatizing reagent and catalyst to achieve complete and reproducible conversion of the analyte. oncotarget.comacs.org For instance, the derivatization of cytosine modifications has been optimized by testing temperatures from 30 to 90°C and varying reagent molar ratios. oncotarget.com
The success of derivatization is quantified by the enhancement in analytical figures of merit. A key benefit is a dramatic increase in detection sensitivity. nih.gov For example, derivatization of cytosine modifications with 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) enhanced detection sensitivities by 35- to 123-fold. acs.org This allows for significantly lower limits of detection (LOD) and limits of quantification (LOQ), enabling the measurement of trace amounts of the analyte. acs.orgacs.org Furthermore, derivatization improves chromatographic performance by increasing the retention and resolution of polar analytes on reversed-phase columns, which minimizes ion suppression and leads to more accurate and reliable quantification. acs.orgacs.org
Impact of Derivatization on Cytosine Analogue Analysis
Click to view data
| Derivatization Reagent | Analyte | Analytical Improvement | Reference |
|---|---|---|---|
| 2-bromo-1-(4-dimethylamino-phenyl)-ethanone (BDAPE) | Cytosine modifications (5-mC, 5-hmC, etc.) | 35-123 fold increase in detection sensitivity; improved LC separation. acs.org | acs.org |
| 4-dimethylamino benzoic anhydride | Cytosine modifications | Enhanced detection sensitivity and improved separation. nih.gov | nih.gov |
| Benzoyl chloride | Amine- and alcohol-containing metabolites | Enables quantification of previously undetectable polar metabolites. acs.org | acs.org |
| 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) (AccQ-Tag) | Amine metabolites | Excellent chromatographic performance and separation of isomers. acs.org | acs.org |
Computational and Theoretical Investigations of Isocytosine
Quantum Chemical Approaches to Isocytosine (B10225) Electronic Structure and Reactivity
Quantum chemical methods are powerful tools for elucidating the fundamental electronic properties of molecules like this compound. These approaches offer a detailed picture of electron distribution, molecular orbital energies, and the nature of chemical bonds, which are essential for understanding the molecule's stability, reactivity, and spectroscopic characteristics.
A variety of ab initio and density functional theory (DFT) methods have been employed to study the conformational landscape and electronic structure of this compound and its various isomers. capes.gov.brbiopolymers.org.ua Early studies utilized Hartree-Fock (HF) calculations with basis sets like 6-31G(d,p) to optimize the structures and determine the electronic energies of all 14 isomers of this compound. capes.gov.br These calculations provided initial predictions of rotational constants and electric dipole moments. capes.gov.br To account for electron correlation, which is crucial for accurate energy predictions, methods like Møller-Plesset perturbation theory (MP2) have been applied. capes.gov.br
Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, has been widely used to investigate this compound. nih.govdergipark.org.tr For instance, the B3LYP/6-31+G(d) level of theory was used to study hydrogen-bonded complexes between this compound tautomers and lactic acid. nih.gov DFT has also been instrumental in studying the effects of solvents on the tautomeric equilibria of this compound. researchgate.net
For a more accurate description of excited states, higher-level methods are necessary. The algebraic diagrammatic construction to the second order (ADC(2)) method has been used in nonadiabatic molecular dynamics simulations to investigate the excited-state dynamics of this compound's most abundant tautomers in the gas phase. rsc.orgresearchgate.net Coupled-cluster methods, such as CC2, have been employed to explain experimental observations of the photostability of this compound, particularly the relaxation of its (1)ππ(*) excited states. researchgate.net Furthermore, Complete Active Space Self-Consistent Field (CASSCF) calculations have been vital for locating conical intersections, which are critical for understanding the radiationless decay pathways of excited this compound. dergipark.org.trresearchgate.net Nonadiabatic dynamics simulations comparing SA-CASSCF and ADC(2) have highlighted how the choice of electronic-structure method can influence the predicted decay channels. researchgate.net
These computational approaches have collectively provided a detailed understanding of the relative stabilities of this compound tautomers and the conformational preferences of its various isomers, which are fundamental to its chemical behavior. capes.gov.br
This compound can exist in several tautomeric forms, and understanding the equilibrium between these forms is crucial for predicting its role in biological systems. acs.orgjsucompchem.org Theoretical studies have been instrumental in characterizing the tautomerism and proton transfer dynamics of this compound. nih.govdergipark.org.tracs.org
Quantum chemical calculations have shown that the relative stability of this compound tautomers is highly dependent on the environment. researchgate.net In the gas phase, the keto and enol forms are the most abundant. rsc.org However, in polar solutions, the equilibrium can shift. researchgate.net For instance, interactions with a single water molecule can alter the relative stability of cytosine and this compound tautomers to match experimental observations in polar solvents. researchgate.net
The energy barriers for intramolecular proton transfer in this compound have been theoretically estimated. nih.gov These barriers are significantly high in the gas phase, but the presence of a catalyst, such as a water molecule, can dramatically lower them. nih.govdergipark.org.tr Studies have shown that the energy barriers for intermolecular proton transfer, for example between this compound and lactic acid, are several times lower than those for intramolecular transfer in the gas phase. nih.gov This highlights the important role of the molecular environment in facilitating tautomerization.
DFT methods, such as B3LYP with the aug-cc-pVDZ basis set and a polarizable continuum model (PCM) for water, have been used to investigate the mechanisms of phototautomerism. dergipark.org.tr These studies have explored pathways involving consecutive proton dissociation and association through conical intersections. dergipark.org.tr
The photostability of nucleobases is a critical property for the integrity of genetic information. Theoretical studies have been crucial in elucidating the excited-state dynamics and photostability mechanisms of this compound. rsc.orgnih.gov
Upon UV irradiation, the amino-oxo tautomer of this compound can tautomerize to the amino-hydroxy form, a process not observed for its canonical counterpart, cytosine. researchgate.net Theoretical investigations at the CC2 level of theory have been performed to explain this experimental finding. researchgate.net These studies suggest that while the (1)ππ() excited states of both cytosine and this compound relax back to their ground states, this compound has an additional deactivation channel for its repulsive (1)πσ() excited state that leads to the amino-hydroxy tautomer. researchgate.net
Studies combining femtosecond broadband time-resolved spectroscopy with DFT and time-dependent DFT calculations have provided direct evidence for a highly efficient nonradiative decay mechanism from the ππ* state of the keto-N(3)H form of this compound in solution. nih.gov This process occurs on a sub-picosecond to picosecond timescale. nih.gov The deactivation processes are distinct from those of cytosine and from this compound in the gas phase, primarily due to the different tautomeric forms involved in solution. nih.gov
Theoretical Characterization of Tautomerism and Proton Transfer Dynamics in this compound
Solvation Effects and Intermolecular Interactions in Theoretical Models of this compound
The behavior of this compound in a biological context is intrinsically linked to its interactions with the surrounding solvent, primarily water. Theoretical models that account for solvation effects and intermolecular interactions are therefore essential for a realistic understanding of its properties.
Computational studies have demonstrated the profound influence of solvent on the stability and tautomeric composition of this compound. researchgate.netnih.gov The presence of solvent, particularly through solute-solvent hydrogen bonding, plays a crucial role in determining which tautomeric forms are most stable. researchgate.netnih.gov
Ab initio calculations have shown that interactions with even a single water molecule can significantly alter the relative stability of this compound tautomers, bringing theoretical predictions more in line with experimental observations in polar solutions. researchgate.net The inclusion of a water cluster in theoretical models of this compound-cytosine base pairs has been shown to destabilize certain configurations compared to the gas phase. acs.org
Different solvation models have been employed to study these effects. Implicit solvent models, such as the polarizable continuum model (PCM), have been used in DFT calculations to investigate phototautomerism in aqueous surroundings. dergipark.org.tr Explicit inclusion of solvent molecules in quantum mechanical calculations provides a more detailed picture of specific hydrogen bonding interactions. acs.orgacs.org Hybrid approaches, combining quantum mechanics for the solute with molecular mechanics for the solvent (QM/MM), have also been utilized to study the optical spectra of related nucleosides in different solvents. williamkennerly.com These studies consistently highlight that the molecular environment is a key determinant of this compound's structure and stability. researchgate.netnih.gov
The acidity and basicity of this compound's functional groups are fundamental to its ability to form hydrogen bonds and participate in proton transfer reactions. Quantum chemical methods have been applied to analyze the acidity and basicity profiles of different this compound tautomers and to calculate their proton affinities. mdpi.com
DFT calculations have been used to examine the complete isomeric mixtures of protonated and deprotonated forms of this compound in the gas phase. mdpi.com These studies have estimated the microscopic (kinetic) and macroscopic (thermodynamic) acidity and basicity parameters for each step of the acid-base equilibria. mdpi.com The calculations reveal that while the macroscopic proton affinities for cytosine and this compound differ by less than 10 kcal/mol, the microscopic proton affinities for analogous isomers can show larger differences, particularly for the exocyclic groups. mdpi.com
The relative stabilities of neutral and ionic isomers influence these acidity and basicity parameters. mdpi.com For example, G4 calculations have been used to refine the stability order of the major mono-anionic isomers of this compound, indicating that the ma-iC-7 and ma-iC-3a isomers exist in similar amounts in the isomeric mixture. mdpi.com Such theoretical analyses of proton affinities and deprotonation enthalpies are crucial for understanding the potential protonation and deprotonation sites within the various tautomers of this compound. researchgate.netacs.org
Computational Studies on this compound-Solvent Interactions and Their Influence on Molecular Stability
Nonadiabatic Dynamics Simulations of this compound Photoreactions
Nonadiabatic dynamics simulations are crucial computational tools for understanding the complex photochemical and photophysical pathways of molecules like this compound following UV light absorption. These simulations model the motion of nuclei on multiple electronic potential energy surfaces and the transitions between them, providing insights into the mechanisms of energy dissipation and photoreactions.
Theoretical investigations into the photoreactions of this compound often employ on-the-fly trajectory surface hopping methods. researchgate.netrsc.org These simulations reveal the intricate details of the deactivation pathways from electronically excited states back to the ground state.
One area of focus has been the photo-induced tautomerism of this compound. Upon irradiation with UVC light in an aqueous solution, this compound can undergo an oxo-hydroxy phototautomerism. dergipark.org.tr Theoretical studies, using methods like Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/aug-cc-pVDZ level, have investigated the mechanisms behind this transformation. dergipark.org.tr Two potential mechanisms have been explored: one involving a consecutive dissociation and association of a proton via conical intersections (S0/S1), and another involving an excited-state hydrogen transfer catalyzed by a water molecule. dergipark.org.tr The latter is suggested to occur along the 1ππ* excited-state reaction pathway and appears to be more probable, as the water molecule significantly lowers the energy barriers in both the ground and excited states. dergipark.org.tr
The nature of the initially populated excited state plays a critical role in the subsequent dynamics. For most tautomers of this compound, the first excited state is the spectroscopically bright 1ππ* state. dergipark.org.tr However, for the oxo-amino tautomer (iCA), the first excited state is calculated to be the dark 1nπ* state. dergipark.org.tr The repulsive 1πσ* excited state has also been identified as a key player, particularly in the deactivation of the amino-oxo form of this compound to the amino-hydroxy tautomer. researchgate.net This pathway is proposed as a channel for radiationless deactivation. researchgate.net
The choice of computational method significantly impacts the simulation results. A comparative study on the nonadiabatic dynamics of keto-isocytosine in the gas phase using the on-the-fly trajectory surface hopping method highlighted these differences. researchgate.netrsc.org When using the State-Averaged Complete Active Space Self-Consistent Field (SA-CASSCF) method, the excited-state lifetime was estimated to be around 1000 fs. In contrast, simulations using the second-order Algebraic Diagrammatic Construction (ADC(2)) method predicted a much shorter lifetime of 250-350 fs. researchgate.netrsc.org
The dominant deactivation channels also vary with the theoretical approach. The study identified three relevant conical intersections (CIs): two involving ethylenic-like distortions (Ethyl. I and Ethyl. II) and one involving C=O stretching. researchgate.netrsc.org At the SA-CASSCF level, the Ethyl. II CI was the primary channel for nonadiabatic decay. researchgate.netrsc.org However, when using the ADC(2) method, the C=O stretching CI became the dominant pathway. researchgate.netrsc.org To benchmark these findings, higher-level electronic structure methods such as MR-CISD and MS-CASPT2 were employed, with results suggesting that their dynamical features would likely align more closely with the SA-CASSCF results. researchgate.netrsc.org
Further investigations using TD-DFT (TD BLYP/6-311++G(d,p)) have explored the mechanisms of N1-H bond detachment in the imino tautomers of this compound in a water medium. srce.hr These studies propose that such transformations occur through the 1πσ* excited-state reaction paths, leading to crossings between the 1πσ* and the ground state (S0) potential energy surfaces. srce.hr These crossings, or conical intersections, could facilitate the tautomerization of the imino forms. srce.hr
The photostability of this compound has been compared to its canonical counterpart, cytosine. Experimental and theoretical studies have shown that while the amino-oxo tautomer of cytosine is photostable, the corresponding tautomer of this compound readily tautomerizes to the amino-hydroxy form upon UV irradiation in acetonitrile. researchgate.net Theoretical investigations at the CC2 level of theory suggest that while the 1ππ* excited states of both molecules can relax back to their amino-oxo ground states, this compound has an additional deactivation channel via the repulsive 1πσ* state that leads to the tautomerization product. researchgate.net
Recent femtosecond broadband time-resolved spectroscopy combined with DFT and TD-DFT calculations have provided direct evidence for a highly efficient sub-picosecond and picosecond internal conversion from the ππ* state of the this compound keto-N(3)H form. nih.gov These studies also highlighted the crucial role of the solvent in determining the tautomeric composition and regulating the deactivation pathways and dynamics. nih.gov
Investigations into the photoionization of this compound have also been conducted to assess its photostability in the cationic state. segarra-marti.com While theoretical work suggests that the UV-photoinduced mechanisms of this compound are similar to cytosine, indicating comparable photostability, differences emerge when considering photoionization. segarra-marti.com Keto-isocytosine exhibits significant barriers to deactivation in its cationic excited state, suggesting longer lifetimes and potentially lower photostability compared to cytosine under high-energy UV radiation. segarra-marti.com Enol-isocytosine, however, shows deactivation profiles more similar to cytosine. segarra-marti.com
The following table summarizes the key findings from different nonadiabatic dynamics simulations of this compound:
| Theoretical Method | Key Findings | Reference(s) |
| TD-DFT (B3LYP/aug-cc-pVDZ) | Investigated photo-induced oxo-hydroxy tautomerism in aqueous solution. Proposed a water-assisted H-transfer mechanism along the 1ππ* excited-state pathway. Identified the first excited state as 1ππ* for most tautomers, but 1nπ* for the iCA tautomer. | dergipark.org.tr |
| CC2 | Compared the relaxation mechanisms of cytosine and this compound. Found that the 1ππ* states of both relax to the ground state, but this compound has an additional deactivation channel via the 1πσ* state leading to tautomerization. | researchgate.net |
| On-the-fly TSH (SA-CASSCF) | Estimated an excited-state lifetime of ~1000 fs for keto-isocytosine. The main deactivation channel was found to be the Ethyl. II conical intersection. | researchgate.netrsc.org |
| On-the-fly TSH (ADC(2)) | Predicted a much shorter excited-state lifetime of 250-350 fs for keto-isocytosine. The dominant deactivation pathway was through the C=O stretching conical intersection. | researchgate.netrsc.org |
| TD-DFT (BLYP/6-311++G(d,p)) | Studied H1-N detachment in imino tautomers, proposing a mechanism through the 1πσ* excited-state reaction paths leading to S0/S1 conical intersections. | srce.hr |
| Femtosecond Spectroscopy & TD-DFT | Provided direct evidence for highly efficient sub-picosecond and picosecond internal conversion from the ππ* state of the keto-N(3)H form. Emphasized the significant role of the solvent. | nih.gov |
Supramolecular Chemistry and Self Assembly of Isocytosine
Hydrogen Bonding Networks in Isocytosine (B10225) Assemblies
The foundation of this compound's role in supramolecular chemistry lies in its capacity to form robust and specific hydrogen-bonding networks. nih.gov This ability is dictated by the presence of multiple hydrogen bond donor and acceptor sites within its molecular structure, which can engage in self-complementary or complementary pairing. researchgate.netnih.gov
This compound is subject to prototropic tautomerism, primarily existing in two stable keto-amino forms: the N1-protonated (N1H) and the N3-protonated (N3H) tautomers. nih.govacs.orgresearchgate.net These two tautomers are complementary and can form a highly stable dimer interconnected by three hydrogen bonds, in a manner analogous to the Watson-Crick base pair between guanine (B1146940) and cytosine. nih.govresearchgate.netrsc.org
In the solid state, this compound crystallizes with its two most stable tautomers coexisting in a 1:1 ratio, where the fundamental structural motif is the hydrogen-bonded dimer of these two forms. nih.govnih.govresearchgate.net This self-dimerization is not limited to the solid phase; it has also been observed and studied in solution using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.govresearchgate.netrsc.org Low-temperature NMR experiments have confirmed the formation of the dimer in solution, which stabilizes the minor tautomer through these intermolecular interactions. rsc.org The equilibrium between the monomeric and dimeric states can be influenced by factors such as solvent polarity and temperature. rsc.orgmdpi.com
The precise nature of the hydrogen bonds within this compound assemblies has been extensively characterized using X-ray crystallography and computational methods. nih.govresearchgate.net The crystal structure of this compound has been redetermined with high precision, confirming that the asymmetric unit consists of a triply hydrogen-bonded adduct of the two primary tautomers in an exact 1:1 ratio. researchgate.netresearchgate.net This arrangement constitutes a form of Watson-Crick base pairing between the tautomers. researchgate.netresearchgate.net
In complexes involving this compound derivatives, the hydrogen bonding patterns can be engineered. For instance, in certain substituted isocytosines, linear hydrogen-bonded ribbons are formed through N(1)–H···O(4), N(2)–H···O(4), and N(2)-H···N(3) pairings. unibo.it In the context of metal-directed self-assemblies, the hydrogen bonding between this compound moieties, such as O(3)⋯H–N(6) and N(4)⋯H–N(5) interactions, is the driving force for the formation of higher-order structures. rsc.orgresearchgate.net The geometry of these hydrogen bonds, including bond lengths and angles, has been determined, providing a solid structural basis for their stability and specificity. mdpi.comrsc.org
| Assembly Type | Interacting Groups | Interaction Type | Resulting Structure | Source |
|---|---|---|---|---|
| Self-Dimer | N1H and N3H Tautomers | Triple Hydrogen Bonds | Discrete Dimer | nih.govresearchgate.net |
| Substituted this compound Derivative | N(1)–H···O(4), N(2)–H···O(4), N(2)-H···N(3) | Multiple Hydrogen Bonds | Linear Ribbons | unibo.it |
| Pt(II)-Isocytosine Complex | O(3)⋯H–N(6), N(4)⋯H–N(5) | Intermolecular Hydrogen Bonds | Polygonal Architectures | rsc.orgresearchgate.net |
Dimerization and Higher-Order Intermolecular Complex Formation in Solution and Solid State
Metal Complexation and Coordination Chemistry of this compound
This compound's nitrogen atoms and exocyclic oxygen provide excellent coordination sites for metal ions, making it a valuable ligand in coordination chemistry. nih.govjst.go.jp The interplay between metal coordination and the inherent hydrogen-bonding capabilities of this compound enables the construction of complex and functional supramolecular systems. rsc.orgdntb.gov.ua
The synthesis of metal complexes incorporating this compound has been explored with various transition metals, including platinum(II), palladium(II), and copper(II). nih.govnih.govrsc.org Studies involving reactions with Pt(II) and Pd(II) species reveal a distinct preference for coordination at the N3 position of the N1H tautomer, even though both major tautomers are present in roughly equal amounts in aqueous solution. acs.orgnih.gov This binding preference has been confirmed by ¹H NMR spectroscopy and X-ray crystallography of the resulting complexes, such as (dien)Pd(ICH-N3)₂. acs.orgnih.gov
Density Functional Theory (DFT) calculations suggest that this preference for N3 coordination is not primarily driven by intramolecular hydrogen bonding with co-ligands, but rather by the inherently stronger Pt-N3 bond that can be formed with the N1H tautomer (1a). nih.gov In addition to mononuclear complexes, dinuclear species where two metal centers are bridged by a single deprotonated this compound ligand, coordinating through both N1 and N3, have also been synthesized and structurally characterized. nih.gov
A significant achievement in the supramolecular chemistry of this compound is its use to direct the self-assembly of discrete, polygonal architectures. rsc.orgrsc.org Researchers have successfully designed and synthesized a platinum(II) complex (Pt-Py-iCyt) where an this compound unit is appended to a luminescent Pt(II) core. rsc.org At a solid/liquid interface, these molecular modules self-assemble via the specific hydrogen bonds between their this compound moieties to form a variety of discrete polygons. rsc.orgnih.gov
Using in-situ scanning tunneling microscopy (STM), trimers, tetramers, pentamers, and hexamers have been directly visualized on a graphite (B72142) surface. rsc.orgresearchgate.netrsc.org The formation of these different motifs is governed by distinct hydrogen-bonding patterns. rsc.org For example, hexameric and trimeric (half-hexamer) structures are stabilized by O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds. rsc.orgresearchgate.net DFT calculations have been employed to understand the thermodynamics of formation for these various polygonal assemblies, confirming that while hexameric motifs are thermodynamically favored, the kinetic trapping of other less stable polygons allows for their co-existence on the surface. rsc.org
| Architecture | Number of Monomers | Stabilizing H-Bonds | Observation Method | Source |
|---|---|---|---|---|
| Trimer (1/2iC6) | 3 | O(3)⋯H–N(6) and N(4)⋯H–N(5) | STM | rsc.orgresearchgate.net |
| Tetramer (iC4) | 4 | O(3)⋯H–N(6) | STM | rsc.orgresearchgate.net |
| Pentamer (iC5) | 5 | O(3)⋯H–N(6) | STM | rsc.orgresearchgate.net |
| Hexamer (iC6) | 6 | O(3)⋯H–N(6) and N(4)⋯H–N(5) | STM | rsc.orgresearchgate.net |
Design and Synthesis of this compound-Based Metal Complexes (e.g., Pt(II) complexes)
This compound in Advanced Supramolecular Materials Science
The predictable and robust self-assembly properties of this compound make it an attractive component for the construction of advanced supramolecular materials. nih.govrsc.orgresearchgate.net The concept of using non-covalent interactions, particularly hydrogen bonding, to link polymeric chains is a powerful strategy for creating materials with dynamic, responsive, and self-healing properties. ugent.be
This compound has been incorporated as a hydrogen-bonding unit into polymers to create supramolecular adhesives. rsc.orgresearchgate.net For example, materials based on poly(propylene oxide) functionalized with this compound have been shown to exhibit significant adhesive strengths on steel substrates. rsc.orgresearchgate.net Furthermore, the ability to program the self-assembly of this compound derivatives at surfaces opens pathways to engineer functional interfaces with nanoscale precision. unibo.itrsc.org By making subtle changes to the molecular structure of an this compound derivative, such as altering the steric hindrance, it is possible to steer the assembly process toward specific architectures, such as linear ribbons or cyclic hexamers. unibo.it This level of control is a key goal in the bottom-up fabrication of nanostructured materials for applications in electronics, sensing, and catalysis. unibo.itacs.org
Self-Assembly at Solution/Solid Interfaces and Surface-Confined Structures of this compound Derivatives
The self-assembly of this compound derivatives at the interface between a solution and a solid substrate, such as highly oriented pyrolytic graphite (HOPG), has been a subject of significant research. These studies, often employing scanning tunneling microscopy (STM), reveal how subtle changes in molecular structure can dramatically influence the resulting two-dimensional (2D) nanopatterns. researchgate.netunibo.it
The hydrogen-bonding capabilities of this compound, with its distinct donor and acceptor sites, are fundamental to its self-assembly behavior. rsc.org this compound derivatives can form various motifs, including ribbon-like structures and macrocyclic assemblies. rsc.org For instance, investigations into isocytosines functionalized at the C6-position with a phenyl ring bearing different alkoxy side chains have demonstrated this structural diversity. One derivative, 6-[4-(octyloxy)phenyl] this compound, forms linear, ribbon-like supramolecular structures. In contrast, 6-[3,4,5-(triethoxy)phenyl] this compound self-assembles into hexameric macrocycles at the solid-liquid interface. unibo.it This highlights how minor modifications to the peripheral substituents can steer the self-assembly process towards different, well-defined architectures. unibo.it
Furthermore, the functionalization of this compound with a pyridine (B92270) unit has been shown to not significantly alter its intrinsic self-assembly behavior at the solid/liquid interface. rsc.org However, when this pyridyl-functionalized this compound is used as a ligand to form a Pt(II) complex, the resulting complex self-assembles into a variety of discrete polygonal supramolecular architectures. These include trimers, tetramers, pentamers, and hexamers, which are stabilized by hydrogen bonds between the this compound moieties. rsc.orgrsc.orgnih.gov The formation of these diverse polygonal structures co-existing on the HOPG surface is a testament to the intricate interplay of hydrogen bonding, electrostatic interactions, and surface adsorption energies. rsc.org
The self-assembly process is a result of a delicate balance between several interactions: molecule-substrate, molecule-molecule, solvent-substrate, and molecule-solvent. unibo.it The ability to control these interactions through molecular design allows for the engineering of highly ordered, functional surfaces with nanoscale precision. unibo.it
Integration of this compound into Polymeric Systems for Supramolecular Architectures (e.g., Polylactides)
The integration of this compound into polymeric systems opens up new avenues for creating advanced supramolecular materials with tailored properties. One notable example is the use of this compound as an initiator in the ring-opening polymerization of lactide to form polylactides (PLAs) capable of self-assembly. bsb-muenchen.deresearchgate.net
Polylactide is a biodegradable and biocompatible polymer derived from renewable resources, making it attractive for biomedical applications. czu.cz By initiating the polymerization of L-lactide and D-lactide with this compound, in the presence of a catalyst such as stannous(II) octoate, polylactide chains with this compound end-groups (IC-PLA-OH) are produced. bsb-muenchen.deatamanchemicals.com These this compound-functionalized PLAs can form strong hydrogen bonds, leading to their self-assembly into supramolecular architectures. bsb-muenchen.de
The self-assembly is driven by the specific and directional hydrogen-bonding interactions between the this compound end-groups of different polymer chains. This approach allows for the creation of supramolecular polymers, where individual polymer chains are held together by non-covalent bonds. rug.nl This strategy combines the properties of the polymer backbone with the specific recognition and self-assembly capabilities of the nucleobase.
The resulting supramolecular structures can exhibit enhanced thermal properties and unique morphologies. For instance, the stereocomplexation between enantiomeric PLA chains (PLLA and PDLA) can be influenced by the presence of hydrogen-bonding end-groups like this compound. bsb-muenchen.de This can lead to the formation of hierarchical structures, such as microspheres or fibrous morphologies, depending on the specific interactions and processing conditions. bsb-muenchen.de
The use of this compound and its derivatives, like 2-ureido-4[1H]-pyrimidinone (UPy), which shares a similar hydrogen-bonding motif, has been instrumental in the development of supramolecular polymers. bsb-muenchen.deugent.be These systems demonstrate how the principles of molecular recognition and self-assembly can be applied to create complex and functional polymeric materials. rug.nl
Non Canonical Base Pairing and Genetic System Expansion with Isocytosine
Isocytosine (B10225) in Unnatural Base Pair Systems
This compound, an isomer of the natural pyrimidine (B1678525) base cytosine, is a key component in the study and development of unnatural nucleic acid analogues. wikipedia.orgwikiwand.com Its unique hydrogen bonding pattern allows it to form a stable base pair with another unnatural base, isoguanine (B23775), which is an isomer of guanine (B1146940). wikipedia.orgnih.gov This this compound-isoguanine pair has been a cornerstone in the expansion of the genetic alphabet beyond the canonical A-T and G-C pairs. acs.org
The base pair formed between this compound (iso-C) and isoguanine (iso-G) exhibits remarkable thermodynamic stability within DNA and RNA duplexes. acs.org Studies have shown that the iso-C/iso-G pair is as stable as the natural guanine-cytosine (G-C) Watson-Crick pair, which is the most stable of the canonical base pairs. acs.orgresearchgate.net This stability is attributed to the formation of three hydrogen bonds between the two unnatural bases, mimicking the hydrogen bonding pattern of the G-C pair. rsc.org
The stability of this unnatural base pair has been confirmed through duplex denaturation studies of oligonucleotides containing the iso-C/iso-G pair. acs.org These experiments measure the melting temperature (Tm) of the duplex, which is the temperature at which half of the duplex DNA dissociates into single strands. The high Tm values of duplexes containing the iso-C/iso-G pair provide strong evidence for its stability. nih.gov
The isoguanine-isocytosine pairing is reportedly even slightly stronger than the guanine-cytosine pairing. rsc.org Furthermore, the isoguanine-5-methylthis compound (isoG-5-methyl-isoC) pair has been found to be isoenergetic with the G-C pair, and both bases are effective at identifying mismatches in synthetic oligonucleotides. rsc.org
The pairing of this compound with bases other than isoguanine has been investigated to understand its specificity and potential for mispairing. The next most stable unnatural base pair involving isoguanine is with cytosine (C/iso-G), which has been observed to be as stable as a uracil-adenine (U/A) Watson-Crick pair. acs.orgacs.org This suggests a potential for mispairing between isoguanine and cytosine under certain conditions.
In studies involving hexitol (B1215160) nucleic acid (HNA) backbones, the base-pairing stability of hexitol-isoguanine (h-isoG) was found to decrease in the order of d-isoCMe ≈ h-isoCMe > G ≥ C ≫ T > A. For deoxyribose-isoguanine (d-isoG), the order of stability is d-isoCMe > h-isoCMe > T > G > C ≫ A. ucl.ac.uk This indicates that d-isoG forms its most stable mismatch with thymine (B56734) (T), while h-isoG forms its most stable mismatches with guanine (G) and cytosine (C). ucl.ac.uk Both deoxyribose- and hexitol-5-methylthis compound (d-isoCMe and h-isoCMe) primarily mispair with guanine. nih.gov
This compound-Isoguanine Base Pairing Thermodynamics and Duplex Stability in Oligonucleotides
Enzymatic Recognition and Polymerase Fidelity with this compound-Containing Substrates
The ability of DNA and RNA polymerases to recognize and incorporate this compound-containing nucleotides is crucial for the in vivo and in vitro application of expanded genetic alphabets.
Several polymerases have demonstrated the ability to incorporate isoguanosine (B3425122) triphosphate (isoGTP) opposite an this compound in a template strand. nih.gov These include T7 RNA polymerase, Avian Myeloblastosis Virus (AMV) reverse transcriptase, and the Klenow fragment of DNA polymerase I. nih.gov However, T4 DNA polymerase was found to be incapable of this incorporation. nih.gov
Conversely, when an isoguanine is present in the template strand, the Klenow fragment can direct the incorporation of both this compound and thymine. nih.gov T7 RNA polymerase, in the same scenario, directs the incorporation of only uracil (B121893). nih.gov The incorporation of thymine or uracil opposite isoguanine is a significant hurdle in maintaining the fidelity of this unnatural base pair. nih.gov
In enzymatic assays, isoguanine has been shown to misincorporate primarily with thymine, while 5-methylthis compound (B103120) misincorporates mainly with adenine (B156593). nih.govucl.ac.uk The choice of polymerase is critical, with Family B DNA polymerases showing more favorable incorporation of the hexitol scaffold carrying an isoCMe:isoG base pair. nih.gov
A major challenge to the fidelity of the this compound-isoguanine base pair is the tautomerism of isoguanine. nih.govjst.go.jp Isoguanine can exist in different tautomeric forms, with a minor form being complementary to thymine, leading to mispairing. nih.gov This tautomerism is considered a primary reason for the reduced selectivity observed when using the iso-C/iso-G system. nih.gov The enol form of isoguanine has a hydrogen bonding pattern that is complementary to that of thymine, facilitating this mispairing. jst.go.jp
Another potential cause for the mispairing of isoguanine with thymine is the formation of a two-hydrogen bonded reverse wobble base pair. nih.gov Additionally, derivatives of this compound have been found to undergo deamination under the alkaline conditions used for deprotection during automated oligonucleotide synthesis, which can also contribute to errors. nih.gov
Substrate Specificity and Incorporation Mechanisms of this compound by DNA and RNA Polymerases
This compound as a Component of Expanded Genetic Alphabets (e.g., Hachimoji RNA/DNA)
The concept of an expanded genetic alphabet has moved from theoretical to experimental reality, with this compound playing a significant role. As early as 1962, the idea of a third, unnatural base pair composed of isoguanine and this compound was proposed. gem-net.net
More recently, a significant breakthrough was the development of "hachimoji" (Japanese for "eight letters") DNA and RNA. gem-net.netwikipedia.org This system incorporates four synthetic nucleotides in addition to the four natural ones, creating a total of four base pairs: the two canonical pairs (A-T and G-C) and two new, unnatural pairs (P-Z and S-B). gem-net.netwikipedia.org While this compound and isoguanine are not the specific pair used in the primary hachimoji system, their foundational role in demonstrating the feasibility of stable, unnatural base pairing was a critical stepping stone. gem-net.net The hachimoji system has demonstrated the ability to store and transcribe genetic information, highlighting the potential for life to exist with a different genetic code. gem-net.netwikipedia.org
Isocytosine in Origin of Life Chemistry and Prebiotic Studies
Prebiotic Synthesis Pathways of Nucleobases Including Isocytosine (B10225) and Its Isomers
The spontaneous formation of the building blocks of life from simple inorganic molecules is a cornerstone of prebiotic chemistry. nih.gov While the synthesis of purines like adenine (B156593) and guanine (B1146940) under plausible prebiotic conditions has been demonstrated with some success, the formation of pyrimidines, including cytosine and its isomers, has proven more challenging. gwu.edunih.govpnas.org
Several proposed prebiotic routes to cytosine and its isomers involve precursors such as cyanoacetylene, cyanoacetaldehyde, and urea (B33335). nih.govpnas.orgnih.gov Cyanoacetylene, a molecule produced in spark discharge experiments simulating a primitive Earth atmosphere and detected in interstellar space, is a key starting material. nih.govnih.gov One significant pathway involves the reaction of cyanoacetaldehyde, the hydrolysis product of cyanoacetylene, with urea. nih.gov Experiments have shown that in concentrated urea solutions, which could have existed in evaporating lagoons on early Earth, cyanoacetaldehyde can react to form cytosine in significant yields. nih.gov
Another important prebiotic precursor is 2,4-diaminopyrimidine (B92962) (2,4-DAP), which can be synthesized in high yields from the reaction of guanidine (B92328) hydrochloride with cyanoacetaldehyde in a simulated drying lagoon environment. nasa.govrsc.org The subsequent hydrolytic deamination of 2,4-diaminopyrimidine can then produce both cytosine and this compound. nasa.govrsc.orgosf.io This provides a plausible route for the formation of this compound on the primitive Earth.
The table below summarizes key prebiotic synthesis pathways leading to pyrimidine (B1678525) isomers, including this compound.
| Precursor(s) | Resulting Pyrimidine(s) | Plausible Prebiotic Conditions | Reference(s) |
| Cyanoacetaldehyde, Urea | Cytosine, Uracil (B121893) (via hydrolysis) | Concentrated aqueous solutions (e.g., evaporating lagoons) | nih.gov |
| Guanidine hydrochloride, Cyanoacetaldehyde | 2,4-Diaminopyrimidine | Drying lagoon model | nasa.gov |
| 2,4-Diaminopyrimidine | Cytosine, this compound | Hydrolytic deamination | nasa.govrsc.orgosf.io |
| Cyanoacetylene, Cyanate (B1221674) | Cytosine | Aqueous media (requires high cyanate concentration) | nih.govpnas.org |
| Acetylene, Urea | Uracil, Cytosine, Guanine | Eutectic water/ice solutions with UV irradiation | researchgate.net |
Role of this compound in the Context of Early Information Storage Molecules on Primitive Earth
The canonical Watson-Crick base pairing (A-T/U and G-C) forms the foundation of genetic information storage in modern organisms. si.edu However, before this system was established, a variety of other nucleobases, including isomers like this compound, may have been present and could have participated in early forms of genetic polymers. rsc.org The concept of an "Artificially Expanded Genetic Information System" (AEGIS) in modern synthetic biology, which incorporates unconventional base pairs, lends credence to the idea that alternative pairing schemes could have existed. researchgate.net
This compound, in principle, can form a stable base pair with isoguanine (B23775), another non-canonical purine (B94841) base. rsc.org This "iso-G/iso-C" pairing is structurally analogous to the G-C pair. However, a significant challenge to the incorporation of this compound and isoguanine into a primitive genetic system is their tautomeric instability. researchgate.net Isoguanine, for example, exists as a mixture of tautomers in water, which would disrupt the specific hydrogen bonding required for reliable information transfer. researchgate.net Similarly, this compound exists in at least two major keto tautomeric forms in solution. acs.org This inherent chemical ambiguity may have been a critical factor in their eventual exclusion from the genetic code. researchgate.net
Despite these challenges, the potential for this compound to participate in alternative genetic systems highlights the possible diversity of informational polymers on the prebiotic Earth. The "RNA world" may have been preceded by or co-existed with other systems utilizing a different, and perhaps more varied, set of informational subunits.
Implications of this compound Photostability and Reactivity in Prebiotic Environments
The early Earth was subjected to intense ultraviolet (UV) and vacuum ultraviolet (VUV) radiation from the sun, as the protective ozone layer had not yet formed. rsc.orgnih.govgeneticsunzipped.com Therefore, the photostability of any molecule considered a building block of life is a crucial factor for its accumulation and participation in further chemical evolution. nih.govcase.edu The canonical nucleobases are remarkably photostable, rapidly dissipating absorbed UV energy as heat, which minimizes photochemical damage. rsc.orgnih.gov
Theoretical studies have investigated the photostability of this compound in both its keto and enol tautomeric forms upon exposure to ionizing radiation. nih.gov These studies suggest that this compound is less photostable against photoionization compared to cytosine. nih.gov This reduced photostability, particularly in its keto form, could have been a significant selective disadvantage in the prebiotic environment, where intense VUV radiation was prevalent. nih.gov The ability of cytosine to better withstand this harsh radiation environment may have contributed to its selection over this compound for inclusion in the genetic alphabet. nih.gov
The photochemical properties of prebiotic molecules could have acted as a powerful evolutionary pressure, selecting for the most robust components for the first life forms. osf.iorsc.org The relative instability of this compound under UV irradiation suggests that while it may have been synthesized prebiotically, its persistence and accumulation to concentrations necessary for incorporation into early informational polymers would have been challenging.
This compound in the Context of the RNA World Hypothesis and Models of Chemical Evolution
The "RNA world" hypothesis posits that RNA, or a similar molecule, was the primary genetic and catalytic molecule before the advent of DNA and proteins. geneticsunzipped.comnih.gov This hypothesis, however, faces the challenge of explaining the prebiotic synthesis and accumulation of the canonical ribonucleotides. nih.gov The difficulties in synthesizing cytosine under plausible prebiotic conditions, and its inherent instability, have led researchers to consider alternative scenarios. nih.govpnas.orgrsc.org
The existence of isomers like this compound and the pathways for their formation are relevant to models of chemical evolution that propose a more gradual and selective development of the genetic code. researchgate.net It is conceivable that a variety of nucleobases were initially available in the prebiotic soup. mdpi.com The process of chemical evolution would have then selected for the molecules with the most favorable properties, such as stability, synthetic accessibility, and the ability to form stable, specific pairs within a polymer. mdpi.com
In this context, this compound represents a "failed" candidate for the genetic code. researchgate.net Its synthesis alongside cytosine is plausible, but its lower photostability and tautomeric ambiguity likely rendered it less suitable for reliable information storage and replication compared to the canonical bases. researchgate.netnih.gov The study of this compound and other non-canonical bases, therefore, provides valuable insights into the selective pressures that may have shaped the evolution of the genetic system, leading to the elegant and efficient RNA and DNA world we observe today.
Advanced Spectroscopic and Microscopic Characterization of Isocytosine
Ultrafast Spectroscopy for Excited State Dynamics of Isocytosine (B10225)
The photostability of nucleobases is a critical factor for the integrity of genetic information, and understanding the mechanisms by which they dissipate excess energy from UV radiation is a fundamental goal in photochemistry. This compound, as a structural isomer of cytosine and a component of synthetic genetic systems, exhibits complex excited-state dynamics that are highly dependent on its tautomeric form and environment. researchgate.netnih.gov Ultrafast spectroscopic techniques, capable of resolving processes on femtosecond (fs) to picosecond (ps) timescales, have been instrumental in elucidating these dynamics. researchgate.netescholarship.org
The excited-state dynamics of this compound in solution have been investigated using a combination of steady-state spectroscopy, femtosecond broadband time-resolved fluorescence (fs-TRF), and femtosecond transient absorption (fs-TA) spectroscopy. researchgate.netnih.gov These methods, coupled with theoretical calculations, provide a comprehensive picture of the deactivation pathways following photoexcitation. nih.govcolab.ws Studies on this compound in both protic and aprotic solvents have revealed highly efficient deactivation processes that occur on sub-picosecond and picosecond timescales. researchgate.netnih.gov
Fs-TA spectroscopy tracks the evolution of the photoexcited wave packet across the potential energy surface, allowing for the identification of photoinduced signals, including those from intermediate dark states and hot ground states. acs.orgresearchgate.net For this compound, these measurements provide direct evidence for the pathways and dynamics of its deactivation, demonstrating its high photostability in solution. nih.gov The spectral character and excited-state dynamics are significantly altered by covalent modifications and the surrounding solvent, highlighting the distinction between this compound's behavior in solution compared to the gas phase or that of its canonical isomer, cytosine. nih.gov
| Technique | Observation | Timescale | Reference |
| fs-TRF & fs-TA | Efficient nonradiative deactivation of the keto-N(3)H tautomer. | Sub-picosecond to picosecond | researchgate.netnih.gov |
| fs-TA | Identification of intermediate states and relaxation pathways. | Sub-30 fs resolution | acs.org |
| Pump-Probe Spectroscopy | Measurement of excited-state decay rates for different tautomers. | ~10¹⁰ s⁻¹ for WC isoC | escholarship.org |
This table presents a summary of findings from ultrafast spectroscopic studies on this compound, illustrating the techniques used and the observed dynamic timescales.
Following UV photoexcitation, the primary mechanism for energy dissipation in this compound is through nonradiative deactivation, predominantly via internal conversion (IC). researchgate.netescholarship.org This process allows the molecule to return to its electronic ground state without emitting light, thus preventing potentially damaging photochemical reactions. escholarship.org Studies combining experimental spectroscopy and theoretical calculations have identified a highly efficient internal conversion mechanism from the ππ* state of the this compound keto-N(3)H form. researchgate.netnih.gov This deactivation occurs rapidly, within sub-picoseconds and picoseconds. nih.gov
Theoretical investigations at the CC2 level of theory suggest that the ¹ππ* excited states of this compound relax to the ground state of the amino-oxo form through ring deformation mechanisms. researchgate.net Furthermore, a pathway for the radiationless deactivation of a repulsive ¹πσ* excited state of the amino-oxo form to the ground state of the amino-hydroxy tautomer has been proposed. researchgate.net In the gas phase, the excited-state lifetime is estimated to be around 250-350 fs. researchgate.net The deactivation processes are heavily influenced by the specific tautomeric forms involved, which differ from those of cytosine and vary depending on the solvent environment. nih.gov The solvent, particularly through hydrogen bonding, plays a crucial role in regulating the pathways and dynamics of these deactivation processes. researchgate.netnih.gov
Femtosecond Broadband Time-Resolved Fluorescence and Transient Absorption Spectroscopy
Vibrational Spectroscopy for this compound Tautomeric Equilibrium Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying the tautomeric equilibrium of this compound. Different tautomers exhibit distinct vibrational frequencies, especially in the regions corresponding to C=O, N-H, and O-H stretching and bending modes, allowing for their identification and quantification. researchgate.netosti.gov
FTIR matrix isolation is an experimental technique where molecules are trapped in an inert, cryogenic matrix (typically argon or neon) and analyzed by spectroscopy. osti.govsci-hub.se This method allows for the study of individual molecules and their weakly bound complexes in an environment free from significant intermolecular interactions. osti.gov For this compound, this technique, combined with ab initio calculations, has been used to study its tautomerism and the formation of hydrogen-bonded complexes with water. osti.govsci-hub.se
By co-depositing this compound and water in an argon matrix, specific 1:1 complexes can be formed and their infrared spectra recorded. sci-hub.se The interpretation of these complex spectra is aided by a step-by-step approach, where simpler model molecules (like pyridine (B92270) and pyrimidine) are first studied to build a comprehensive vibrational correlation diagram. sci-hub.sedntb.gov.ua These studies have been essential in assigning the complex spectra of cytosine and this compound water complexes. sci-hub.se Research has also identified that the addition of a single water molecule can shift the tautomeric equilibrium. For instance, in the related 2-hydroxypyridine/2-oxopyridine system, water addition favors the oxo tautomer. researchgate.netacs.org
The tautomeric equilibrium of this compound is highly sensitive to the solvent environment. researchgate.netnih.gov The relative stability of the different tautomers can be altered by changing the solvent, a phenomenon that can be readily observed through absorption spectroscopy. mdpi.com This is because the implicit solvation (the dielectric continuum of the solvent) and explicit solvation (direct solute-solvent interactions like hydrogen bonding) stabilize or destabilize tautomers differently based on their polarity and hydrogen-bonding capabilities. mdpi.comresearchgate.net
In aqueous solutions, this compound exists as an equilibrium mixture of two major keto tautomers: one with a proton on N1 and another with a proton on N3, present in nearly equal amounts. acs.org However, in less polar solvents like dioxane, the equilibrium can shift towards the enol form. scite.ai This shift is generally favored by a decrease in solvent polarity. scite.ai The effect of the solvent brings significant changes not only to the relative energies of the tautomers but also to their geometrical parameters. researchgate.net The crucial role of solute-solvent hydrogen bonding in determining the final tautomeric composition and regulating the deactivation dynamics has been clearly demonstrated by spectroscopic investigations. researchgate.netnih.gov
| Solvent Polarity | Predominant Form(s) | Spectroscopic Probe | Reference |
| High (e.g., Water) | Keto-N1H and Keto-N3H tautomers in equilibrium | NMR, UV Spectroscopy | acs.org |
| Low (e.g., Dioxane) | Enol tautomer is favored | UV, IR Spectroscopy | scite.ai |
| Gas Phase / Inert Matrix | Keto and Enol forms observed | FTIR Spectroscopy | osti.gov |
This table summarizes the influence of the environment on the tautomeric equilibrium of this compound as determined by various spectroscopic methods.
FTIR Matrix Isolation Spectroscopy Studies of this compound and its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing this compound Intermolecular Interactions and Tautomerism in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for investigating the structure and dynamics of molecules in solution. It is particularly valuable for studying tautomerism and intermolecular interactions, such as hydrogen bonding and dimerization, in this compound. semanticscholar.orgnih.gov The presence of different tautomers and their complexes gives rise to characteristic signals in proton and nitrogen NMR spectra. semanticscholar.orgrsc.org
This compound has two stable tautomers that are complementary in their hydrogen-bonding patterns (one is a donor-donor-acceptor, the other is an acceptor-acceptor-donor). semanticscholar.org This complementarity allows them to form a stable dimer interconnected by three hydrogen bonds, analogous to a guanine-cytosine base pair. semanticscholar.orgresearchgate.net This dimer has been observed both in the solid state and in solution. semanticscholar.org
Variable-temperature NMR experiments are particularly insightful. semanticscholar.orgnih.gov At low temperatures, the exchange between different species slows down, allowing for the observation of distinct signals for each tautomer and their dimerized forms. rsc.org For example, low-temperature NMR experiments have confirmed the formation of the hydrogen-bonded dimer of the two this compound tautomers in solution. rsc.org Intermolecular hydrogen bonding interactions can be inferred from the significant downfield shifts (deshielding) of the involved protons. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can confirm the spatial proximity of specific protons, providing definitive evidence for the dimer's structure. rsc.org The addition of other molecules, like a guanine (B1146940) derivative, can lead to the formation of different intermolecular complexes, which can also be detected by NMR. semanticscholar.org
Scanning Tunneling Microscopy (STM) for Visualizing this compound Supramolecular Self-Assembly at Interfaces
Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing materials at the atomic level, making it ideal for investigating the self-assembly of molecules on surfaces. rsc.org The study of this compound using STM, particularly at the solid/liquid interface, has revealed intricate details about its ability to form complex supramolecular architectures driven by hydrogen bonding. rsc.orgmdpi.com
Researchers have successfully visualized the two-dimensional (2D) self-assembled networks of this compound and its derivatives on conductive substrates like Highly Oriented Pyrolytic Graphite (B72142) (HOPG) and Au(111). unibo.itwalshmedicalmedia.comcore.ac.uk On HOPG, this compound molecules have been observed to form well-ordered ribbon-like structures. unibo.it These structures are primarily stabilized by a combination of hydrogen bonds: N(1)–H···O(4), N(2)–H···O(4), and N(2)–H···N(3). unibo.it The planarity of the HOPG surface provides an excellent platform for the molecules to physisorb and arrange themselves into these extended patterns, driven by the specific and directional nature of the hydrogen bonds. core.ac.uk
Studies involving this compound derivatives, such as those functionalized with pyridine units or incorporated into platinum(II) complexes, further illustrate the robustness of the this compound hydrogen-bonding motif. rsc.orgrsc.org For instance, when a Pt(II) complex containing an this compound moiety was studied at the interface of 1-phenyloctane and HOPG, STM imaging unraveled the formation of diverse polygonal supramolecular architectures. rsc.orgnih.gov These included discrete trimers, tetramers, pentamers, and hexamers, all self-assembled via the characteristic hydrogen bonds between the this compound units. rsc.org The primary interactions responsible for these cyclic motifs were identified as O(3)⋯H–N(6) and N(4)⋯H–N(5) hydrogen bonds. rsc.org Theoretical calculations have complemented these STM observations, providing insight into the thermodynamic stability of these various assemblies. rsc.org
The ability to control and visualize these arrangements at the sub-nanometer scale highlights the potential of this compound as a building block in the bottom-up fabrication of functional nanostructures on surfaces. mdpi.comacs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Methodologies for Sensitive this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone analytical technique for the sensitive and selective quantification of nucleobases and their analogues in complex biological matrices. springernature.comwikipedia.orgrsc.org The technique combines the separation power of liquid chromatography with the precise mass analysis of mass spectrometry, making it highly suitable for analyzing compounds like this compound. wikipedia.org While specific, detailed protocols for this compound are less common in literature than for canonical bases, the established methodologies for isomers like cytosine and its derivatives are directly applicable and provide a framework for sensitive this compound analysis. mtoz-biolabs.comacs.orgoup.com
A typical LC-MS/MS method for analyzing nucleobases involves several key steps. nih.gov First, the sample, which could be from biological fluids like urine or saliva, undergoes preparation, often involving solid-phase extraction (SPE) to isolate the analytes from the complex matrix. nih.govnih.gov However, due to the high polarity of compounds like this compound, recovery using standard C18 sorbents can be challenging, sometimes necessitating alternative SPE materials or chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC). nih.govmdpi.com
For enhanced sensitivity and improved chromatographic behavior, chemical derivatization is a frequently employed strategy. ddtjournal.commdpi.com Derivatization can introduce an easily ionizable moiety onto the target molecule, significantly boosting the signal intensity in the mass spectrometer's electrospray ionization (ESI) source. acs.org For example, methods developed for cytosine derivatives, which face similar challenges of low abundance and poor ionization efficiency, have successfully used derivatizing agents to improve detection limits dramatically. acs.orgmdpi.com
The subsequent analysis uses an LC system to separate the derivatized or underivatized this compound from other components. nih.gov The analyte then enters the mass spectrometer, where it is ionized, and specific mass-to-charge (m/z) transitions are monitored using modes like Multiple Reaction Monitoring (MRM). mdpi.com This process allows for highly selective and sensitive quantification, with detection limits often reaching nanomolar or even lower concentrations. nih.govnih.gov Such methods are crucial for studying nucleic acid modifications and developing novel therapeutics. mtoz-biolabs.comnih.gov
Isocytosine in Synthetic Biology and Biotechnology Applications
Engineering of Expanded Genetic Alphabets for Novel Information Storage and Retrieval Systems
The four-letter genetic alphabet (A, T, G, C) that underpins all life on Earth is being reimagined through the integration of unnatural base pairs (UBPs). Isocytosine (B10225) (iC), paired with isoguanine (B23775) (iG), stands out as a pioneering UBP. acs.org This pairing maintains the Watson-Crick hydrogen bonding pattern but with a reversed donor-acceptor arrangement, allowing it to be seamlessly integrated into the DNA double helix. acs.orgkit.edu
The creation of a functional six-letter genetic alphabet, incorporating the iC-iG pair, significantly enhances the information storage capacity of DNA. kit.edumdpi.com While a four-letter alphabet can store 4^n possible sequences for a DNA strand of length n, a six-letter alphabet expands this to 6^n, and an eight-letter alphabet to 8^n. mdpi.com This expanded genetic alphabet is not merely a theoretical construct; researchers have demonstrated that DNA containing the iC-iG pair can be replicated and transcribed. kit.edu This breakthrough paves the way for novel information storage systems with vastly increased density and complexity.
Furthermore, the development of "hachimoji" DNA, an eight-letter alphabet that includes four synthetic nucleotides, has shown that these expanded genetic systems can support life's functions. nih.gov Hachimoji DNA has been shown to be transcribed into RNA, opening the door for the creation of novel proteins and functions. nih.gov The stability of the iC-iG pair is comparable to the natural C-G pair, a crucial factor for its successful integration into biological systems. acs.org
Key Research Findings in Expanded Genetic Alphabets:
| Finding | Significance |
| The this compound-isoguanine (iC-iG) pair is as stable as a natural cytosine-guanine (C-G) pair within a DNA duplex. acs.org | Ensures the structural integrity of DNA when incorporating this unnatural base pair. |
| DNA containing the iC-iG pair can be replicated and transcribed in vitro. kit.edu | Demonstrates the potential for storing and retrieving genetic information using an expanded alphabet. |
| A six-letter genetic alphabet significantly increases the potential information density of DNA. mdpi.com | Opens up possibilities for high-density data storage in DNA molecules. |
| Hachimoji DNA, an eight-letter system, can be transcribed into RNA. nih.gov | Suggests that expanded genetic alphabets can be used to create novel biological molecules and pathways. |
This compound in DNA-Encoded Library Technologies (DELs) for Enhanced Chemical Space Exploration
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive chemical libraries. rsc.org This technology relies on the attachment of a unique DNA tag to each small molecule, which serves as a barcode for its identification. rsc.org The development of DNA-compatible reactions is crucial for expanding the diversity of chemical structures that can be incorporated into these libraries. researchgate.net
Recently, a DNA-compatible Biginelli-like reaction was developed to construct this compound scaffolds. researchgate.netacs.org This one-pot reaction utilizes DNA-conjugated guanidines, aldehydes, and methyl cyanoacetates to produce this compound derivatives. researchgate.netacs.org This represents the first synthesis of an this compound backbone within the context of DNA-compatible chemistry, significantly broadening the chemical space accessible for DELs. researchgate.net By incorporating novel scaffolds like this compound, DELs can explore a wider range of molecular architectures, increasing the probability of identifying potent and novel drug candidates. researchgate.netresearchgate.net
Rational Design of Biocatalysts and Enzymes Interacting with this compound
The ability to manipulate and modify this compound enzymatically is crucial for its application in various biotechnological processes. This has led to the discovery and engineering of enzymes that specifically interact with this compound.
Enzymatic Conversion Mechanisms and Potential for Biocatalytic Applications involving this compound
The enzymatic conversion of this compound to uracil (B121893) by ICDs proceeds via hydrolysis. nih.gov These enzymes have the potential for significant biocatalytic applications, particularly in gene-directed enzyme prodrug therapy (GDEPT) for cancer treatment. researchgate.netwwu.eduexlibrisgroup.com The strategy involves delivering the gene for an ICD to tumor cells, which then express the enzyme. wwu.edu Subsequent administration of a non-toxic prodrug, 5-fluorothis compound (5-FIC), leads to its conversion into the highly toxic anti-cancer drug 5-fluorouracil (B62378) (5-FU) specifically at the tumor site. researchgate.netwwu.eduexlibrisgroup.com
This approach offers a key advantage over traditional cytosine deaminase-based therapies. The gut flora of humans contains bacteria that can convert the prodrug 5-fluorocytosine (B48100) into 5-FU, leading to systemic toxicity. researchgate.net In contrast, this compound deaminases are not known to have homologs in human cells, and the gut flora is significantly less efficient at degrading this compound, promising fewer side effects. researchgate.net The structural and kinetic characterization of ICDs like VCZ and URA4 is crucial for optimizing their therapeutic efficacy. researchgate.netwwu.eduexlibrisgroup.com
This compound as a Building Block in the Development of Artificial Genetic Constructs and Systems
The field of synthetic biology aims to create novel biological parts and systems. nih.govnih.gov this compound is a valuable building block in this endeavor, enabling the construction of artificial genetic constructs with expanded functionalities. sciencedaily.com The creation of synthetic DNA with more than the four standard bases opens up possibilities for developing new proteins and materials. mdpi.com
The ability to synthesize artificial nucleic acids that are more stable than their natural counterparts is a significant goal. sciencedaily.com Artificial genetic systems incorporating this compound can be designed to be orthogonal to natural biological systems, meaning they function independently without interfering with the cell's native processes. nih.gov This orthogonality is a key principle in synthetic biology, allowing for the creation of robust and predictable artificial biological circuits.
This compound in DNA Nanotechnology and Self-Assembled Molecular Architectures
DNA nanotechnology leverages the predictable base-pairing of DNA to construct intricate two- and three-dimensional structures at the nanoscale. wikipedia.orgacs.org The programmability of DNA self-assembly makes it a powerful tool for creating nanoscale devices and materials. harvard.edu
This compound has been utilized in the study of metal-mediated DNA (mmDNA), where metal ions replace the hydrogen bonds in a base pair. osti.gov Specifically, this compound has been shown to drive N3-exclusive silver ion (Ag+)-base pairing. osti.gov This specificity allows for the precise placement of metal ions within a DNA nanostructure, which can imbue the structure with novel electronic and magnetic properties. The use of this compound in these self-assembling DNA crystals helps to elucidate the rules of metal-mediated base pairing, paving the way for the design of sophisticated bioinorganic DNA complexes and materials with embedded molecular electronics. osti.gov
Q & A
Q. What are the standard protocols for synthesizing isocytosine in laboratory settings?
this compound is synthesized via condensation reactions, such as the cyclization of urea derivatives with malonic acid derivatives under controlled pH and temperature conditions. Purity is typically verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Researchers must ensure anhydrous conditions to avoid side reactions, and yields are optimized by adjusting reaction stoichiometry .
Q. How can researchers ensure the purity and stability of this compound under different storage conditions?
Purity is assessed using melting point analysis, thin-layer chromatography (TLC), and UV-Vis spectroscopy. Stability studies involve accelerated degradation tests under varying temperatures (4°C to 40°C) and humidity levels (20–80% RH). Long-term storage recommendations include airtight containers with desiccants and protection from light to prevent photodegradation .
Q. What spectroscopic techniques are most effective for characterizing this compound's molecular structure?
Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., amine and carbonyl stretches), while ¹H and ¹³C NMR resolve tautomeric forms and hydrogen bonding patterns. Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography provides definitive structural elucidation .
Advanced Research Questions
Q. What experimental approaches are used to study the tautomeric forms of this compound in aqueous solutions?
Tautomerism is investigated using ¹⁵N cross-polarization magic-angle spinning (CP-MAS) NMR to distinguish between keto and enol forms. Solvent isotope effects (H₂O vs. D₂O) and pH-dependent UV-Vis spectral shifts further reveal tautomeric equilibria. Computational simulations, such as density functional theory (DFT), complement experimental data .
Q. How can this compound deaminases be utilized in developing targeted cancer therapies?
this compound deaminases catalyze the conversion of 5-fluorothis compound (5-FIC) to the cytotoxic 5-fluorouracil (5-FU), enabling localized cancer cell targeting. Researchers screen enzyme activity via in vitro assays using recombinant proteins (e.g., RK9DPA and RK9NH) and validate therapeutic efficacy in xenograft models. Gene therapy vectors, such as adenoviruses, deliver deaminase genes to tumor sites .
Q. What computational models are employed to predict this compound's reactivity in prebiotic chemical scenarios?
Molecular dynamics (MD) simulations and quantum mechanical/molecular mechanical (QM/MM) hybrid methods model this compound’s excited-state dynamics and proton transfer mechanisms. These studies compare its photostability to canonical nucleobases like cytosine, providing insights into its potential role in prebiotic RNA evolution .
Methodological and Data Analysis Questions
Q. How should researchers design experiments to resolve contradictions in this compound's enzymatic activity data?
Contradictions arise from variations in enzyme isoforms or assay conditions (e.g., pH, temperature). Systematic replication studies with standardized protocols (e.g., fixed substrate concentrations and buffer systems) are critical. Meta-analyses of published data can identify confounding variables, while kinetic assays (e.g., Michaelis-Menten plots) quantify enzyme specificity .
Q. What strategies ensure reproducibility in studies involving this compound's photodynamic properties?
Reproducibility requires detailed documentation of laser parameters (e.g., pulse energy, wavelength) in pump-probe spectroscopy experiments. Raw data (e.g., resonant two-photon ionization spectra) should be archived, and experimental setups replicated across independent labs. Reference standards, such as cytosine, are used for comparative validation .
Safety and Ethical Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Inhalation risks are mitigated via fume hood use, and spills are managed using inert absorbents (e.g., vermiculite). Hazardous waste disposal follows OSHA HCS guidelines, with particular attention to acute oral toxicity (H302) and eye irritation (H319) risks .
Research Design and Frameworks
How can the PICOT framework structure research questions on this compound's therapeutic applications?
Example PICOT elements:
- P opulation: Cancer cells with upregulated deaminase expression.
- I ntervention: 5-FIC administration.
- C omparison: Untreated cells or 5-FU direct delivery.
- O utcome: Tumor size reduction (measured via imaging).
- T ime: 4-week treatment cycle.
This framework ensures hypothesis-driven, clinically relevant study designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
